N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride
Description
N-(4,7-Dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a synthetic small-molecule compound characterized by a benzothiazole core substituted with methoxy groups at the 4- and 7-positions, a cinnamamide moiety, and a morpholinoethyl side chain.
The compound is commercially available through numerous global suppliers, including Beijing Wisdom Chemicals Co., Ltd (China), EKC Technologies (UK), and Dr. Reddy’s Laboratories (India), reflecting its utility in preclinical research . While specific therapeutic applications remain under investigation, its structural features align with compounds studied in oncology and inflammation.
Properties
IUPAC Name |
(E)-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S.ClH/c1-29-19-9-10-20(30-2)23-22(19)25-24(32-23)27(13-12-26-14-16-31-17-15-26)21(28)11-8-18-6-4-3-5-7-18;/h3-11H,12-17H2,1-2H3;1H/b11-8+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVMQSUHWZQOEY-YGCVIUNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole core: This can be achieved by reacting 4,7-dimethoxybenzothioamide with an appropriate halogenating agent.
Attachment of the cinnamamide moiety: This step involves the reaction of the benzo[d]thiazole derivative with cinnamoyl chloride in the presence of a base.
Introduction of the morpholinoethyl group: This can be done by reacting the intermediate with 2-chloroethylmorpholine under basic conditions.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, purification techniques like recrystallization or chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Antitumor Activity
Numerous studies have indicated that compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : Research has shown that derivatives with similar structures can inhibit the growth of MCF-7 cells, potentially through mechanisms involving the inhibition of carbonic anhydrases, which are often overexpressed in tumors .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies suggest promising results against strains such as Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Study 1: Antitumor Efficacy
A study focusing on thiazole derivatives demonstrated that compounds structurally similar to this compound exhibited significant cytotoxicity against MCF-7 and HeLa cancer cell lines. The cytotoxic effects were attributed to their ability to inhibit tumor-associated carbonic anhydrases .
Study 2: Antimicrobial Activity
Another investigation evaluated the antimicrobial effects of related morpholine derivatives against various bacterial strains. Results indicated that these compounds had low IC50 values against Staphylococcus aureus, suggesting their efficacy as potential antimicrobial agents .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Result Summary |
|---|---|---|
| Antitumor | MCF-7 Breast Cancer Cells | Significant cytotoxicity observed |
| Antimicrobial | Staphylococcus aureus | Low IC50 values indicating strong antimicrobial activity |
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Research Findings and Limitations
Available Data:
Knowledge Gaps:
- No direct comparative studies or potency data against similar compounds are cited in the provided evidence.
- Clinical relevance remains unvalidated due to the absence of published in vivo or pharmacokinetic studies.
Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its interactions with biological targets, its synthesis, and relevant case studies.
Structural Characteristics
The compound features a thiazole ring , a cinnamide structure , and a morpholinoethyl substituent . These components contribute to its electronic properties and solubility, which are crucial for biological activity. The thiazole and cinnamide moieties are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Biological Activities
Research indicates that compounds containing thiazole and cinnamide structures exhibit a range of biological activities:
- Anticancer Activity : Compounds with similar structural features have shown efficacy against various cancer cell lines. For instance, derivatives of cinnamamide have demonstrated low cytotoxicity against human hepatoma cells and fibrosarcoma cells, with IC50 values indicating potential for therapeutic applications .
- Antioxidant Properties : Some studies suggest that thiazole-containing compounds can activate the Nrf2/ARE pathway, leading to increased synthesis of endogenous antioxidants like glutathione. This mechanism is crucial for protecting cells against oxidative stress .
- Antimicrobial Effects : Preliminary evaluations indicate the potential antimicrobial activity of similar thiazole derivatives against various bacterial strains, suggesting that this compound may also possess similar properties .
The specific mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with key biomolecules such as proteins or nucleic acids, potentially influencing cellular pathways related to apoptosis and cell survival.
Synthesis
The synthesis of this compound can be approached through several methods involving the coupling of substituted thiazoles with appropriate reagents. The presence of morpholino groups enhances solubility and bioavailability, making it suitable for further biological testing.
Case Studies
- Antioxidant Activity Assessment : In vitro studies using HepG2 cells demonstrated that compounds similar to this compound could significantly increase the expression of Nrf2-dependent genes involved in antioxidant defense mechanisms. The results indicated enhanced cellular glutathione levels and a protective effect against oxidative stress induced by tert-butyl hydroperoxide (t-BHP) .
- Cytotoxicity Evaluation : Evaluations of cytotoxicity against various cancer cell lines revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with reduced side effects .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-methyl-4-phenylthiazol-2-yl)-N-(morpholino)acetamide | Thiazole ring, morpholino group | Anticancer activity against A549 cells |
| 4-Methylthiazole | Simple thiazole structure | Antimicrobial properties |
| Thiophene derivatives | Thiophene ring | Antioxidant and anti-inflammatory effects |
The unique combination of structural elements in this compound may contribute to its distinct pharmacological profile compared to other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
